B1193279 1-[2-[4-(2-Amino-5-chloropyridin-3-yl)phenoxy]pyrimidin-5-yl]-3-[2-methylsulfonyl-5-(trifluoromethyl)phenyl]urea

1-[2-[4-(2-Amino-5-chloropyridin-3-yl)phenoxy]pyrimidin-5-yl]-3-[2-methylsulfonyl-5-(trifluoromethyl)phenyl]urea

Numéro de catalogue B1193279
Clé InChI:
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

ONO-7579 is an orally available, selective pan-tropomyosin receptor kinase (TRK) inhibitor. It has shown potential antineoplastic activity, particularly in cancers with neurotrophic tyrosine receptor kinase gene fusions. This compound is currently under investigation in clinical trials for its efficacy against various solid tumors .

Applications De Recherche Scientifique

ONO-7579 has a wide range of scientific research applications:

    Chemistry: It serves as a model compound for studying TRK inhibitors and their chemical properties.

    Biology: ONO-7579 is used to investigate the role of TRK signaling in various biological processes, including cell growth and differentiation.

    Medicine: The compound is being explored for its therapeutic potential in treating cancers with TRK gene fusions. .

    Industry: ONO-7579 is of interest in the pharmaceutical industry for developing targeted cancer therapies.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

ONO-7579, chemically known as N-{2-[4-(2-amino-5-chloropyridin-3-yl)phenoxy]pyrimidin-5-yl}-N’-[2-(methanesulfonyl)-5-(trifluoromethyl)phenyl]urea, is synthesized through a multi-step process. The synthesis involves the following key steps:

    Formation of the Pyrimidine Core: The pyrimidine core is synthesized through a condensation reaction involving appropriate precursors under controlled conditions.

    Substitution Reactions: The pyrimidine core undergoes substitution reactions to introduce the phenoxy and urea groups.

    Final Assembly: The final product is obtained by coupling the substituted pyrimidine with the appropriate amine and sulfonyl reagents under specific conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of ONO-7579 involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent systems, to ensure consistent quality and yield. Advanced purification techniques, such as crystallization and chromatography, are employed to achieve the desired purity levels required for pharmaceutical applications.

Analyse Des Réactions Chimiques

Types of Reactions

ONO-7579 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, can occur at specific sites on the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophilic reagents like amines and thiols are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.

Mécanisme D'action

ONO-7579 exerts its effects by inhibiting the activity of tropomyosin receptor kinases (TRK). These kinases are involved in signaling pathways that regulate cell growth, survival, and differentiation. By binding to the TRK receptors, ONO-7579 blocks the downstream signaling pathways, leading to the inhibition of tumor cell proliferation and induction of apoptosis .

Comparaison Avec Des Composés Similaires

Similar Compounds

    Larotrectinib: Another selective TRK inhibitor used in treating TRK fusion-positive cancers.

    Entrectinib: A multi-targeted kinase inhibitor that also targets TRK, ROS1, and ALK.

    Repotrectinib: A next-generation TRK inhibitor with activity against TRK, ROS1, and ALK.

Uniqueness of ONO-7579

ONO-7579 is unique due to its high selectivity and potency as a pan-TRK inhibitor. It has shown efficacy in preclinical models and is currently being evaluated in clinical trials for its potential to treat a broad range of TRK fusion-positive cancers .

Propriétés

Nom IUPAC

1-[2-[4-(2-amino-5-chloropyridin-3-yl)phenoxy]pyrimidin-5-yl]-3-[2-methylsulfonyl-5-(trifluoromethyl)phenyl]urea

InChI

InChI=1S/C24H18ClF3N6O4S/c1-39(36,37)20-7-4-14(24(26,27)28)8-19(20)34-22(35)33-16-11-31-23(32-12-16)38-17-5-2-13(3-6-17)18-9-15(25)10-30-21(18)29/h2-12H,1H3,(H2,29,30)(H2,33,34,35)

SMILES

CS(=O)(=O)C1=C(C=C(C=C1)C(F)(F)F)NC(=O)NC2=CN=C(N=C2)OC3=CC=C(C=C3)C4=C(N=CC(=C4)Cl)N

Apparence

Solid powder

Pureté

>98% (or refer to the Certificate of Analysis)

Durée de conservation

>3 years if stored properly

Solubilité

Soluble in DMSO

Stockage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonymes

ONO-7579;  ONO 7579;  ONO7579; 

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.